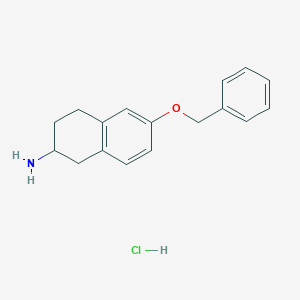

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Description

Properties

IUPAC Name |

6-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13;/h1-5,7,9,11,16H,6,8,10,12,18H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUYZCAJHSONEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 6-(Benzyloxy)-1,2,3,4-Tetrahydronaphthalen-2-One

This method involves the conversion of a ketone intermediate to the corresponding amine via reductive amination, a widely used strategy for similar tetrahydronaphthalene derivatives.

Step 1: Synthesis of 6-(Benzyloxy)-1,2,3,4-Tetrahydronaphthalen-2-One

- Starting Material : 6-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-one.

- Benzylation : React with benzyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous DMF at 80°C for 12 hours.

- Workup : Extract with ethyl acetate, wash with water, and purify via silica gel chromatography (yield: 85–90%).

Step 2: Reductive Amination

- Reagents : Ammonium acetate (3.0 equiv), sodium cyanoborohydride (1.5 equiv) in methanol.

- Conditions : Stir at room temperature for 24 hours under nitrogen.

- Isolation : Acidify with HCl (2M) to form the hydrochloride salt, precipitate with diethyl ether, and recrystallize from ethanol/water (yield: 70–75%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Solvent | Methanol |

| Reducing Agent | NaBH3CN |

| Amine Salt Yield | 70–75% |

Nucleophilic Substitution of 6-(Benzyloxy)-2-Bromo-1,2,3,4-Tetrahydronaphthalene

Industrial-Scale Production Considerations

For large-scale synthesis, the reductive amination route is preferred due to higher atom economy and fewer purification steps. Key optimizations include:

- Solvent Selection : Replace DMF with toluene to reduce costs and improve recyclability.

- Catalyst Loading : Use 0.5 mol% palladium on carbon for hydrogenation steps to minimize metal residues.

- Continuous Flow Systems : Implement tubular reactors for bromination and amination steps to enhance throughput.

Critical Analysis of Methodologies

Reductive Amination vs. Nucleophilic Substitution

Benzylation Efficiency

Benzylation using K2CO3 in DMF provides consistent yields (>85%), though microwave-assisted reactions at 120°C for 2 hours can reduce reaction time by 80% without compromising yield.

Emerging Techniques and Innovations

- Enzymatic Desymmetrization : Recent studies demonstrate the use of lipases to resolve racemic mixtures of tetrahydronaphthalene intermediates, achieving >99% enantiomeric excess.

- Electrochemical Amination : Pilot-scale trials show promise for direct electrochemical insertion of amine groups, eliminating the need for stoichiometric reducing agents.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The amine group can be reduced to form a primary amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Primary amines.

Substitution: Various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Molecular Comparisons

Functional and Pharmacological Differences

(a) Electronic and Steric Effects

- Benzyloxy vs. Methoxy derivatives (e.g., (R)-6-Methoxy-2-aminotetralin) are simpler to synthesize but less lipophilic .

- Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group in (S)-6-(Trifluoromethyl)-1-aminotetralin hydrochloride enhances metabolic stability compared to benzyloxy analogues .

(b) Solubility and Bioavailability

- Hydrochloride salts universally improve aqueous solubility.

- The target compound’s benzyloxy group increases logP (lipophilicity) by ~2 units compared to the methoxy analogue, favoring CNS-targeted drug design .

(c) Positional Isomerism

- 6-Benzyloxy vs. 5-Benzyloxy :

- Position 6 substitution (target compound) aligns with the natural binding conformation of serotonin and dopamine receptors, whereas position 5 isomers may exhibit reduced affinity .

Biological Activity

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS Number: 1823815-46-8) is an organic compound belonging to the class of tetrahydronaphthalenes. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of a benzyloxy group enhances its lipophilicity and interaction with biological targets, making it a subject of various pharmacological studies.

- Molecular Formula : C₁₇H₁₉ClN₁O

- Molecular Weight : 289.8 g/mol

- Structure : The compound features a tetrahydronaphthalene core with a benzyloxy substituent and an amine group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cancer research and potential therapeutic applications. Below is a detailed analysis of its biological effects:

Anticancer Activity

Several studies have evaluated the cytotoxic effects of compounds similar to this compound against different cancer cell lines. For instance:

- A series of compounds were tested against MCF-7 (hormone receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines using the MTT assay.

- Compounds with similar structures demonstrated significant growth inhibitory activity, with GI50 values often below 10 µM in MDA-MB-468 cells. The introduction of specific substituents on the benzyl group was found to enhance selectivity and potency against these cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Notes |

|---|---|---|---|

| Compound 1j | MDA-MB-468 | 6.57 | Most potent in series |

| Compound 2f | MDA-MB-468 | 2.94 | Best inhibitory activity |

| Compound Ref 2 | MDA-MB-468 | 7.6 | Comparison standard |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cancer cell proliferation and survival pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of tetrahydronaphthalene compounds for their biological activities:

- Synthesis Techniques : The compound can be synthesized through several methods including Diels-Alder reactions followed by alkylation with benzyl alcohol and subsequent formation of the hydrochloride salt.

- Biological Evaluation : In vitro studies have shown promising results for compounds related to this compound in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies

A notable study explored the structure-activity relationship (SAR) of various substituted tetrahydronaphthalene derivatives. The findings indicated that modifications to the benzyloxy group significantly impacted the cytotoxicity against breast cancer cell lines:

- Case Study Summary :

- Objective : To assess the anticancer potential of tetrahydronaphthalene derivatives.

- Methodology : Synthesis of various derivatives followed by cytotoxicity assays.

- Results : Certain derivatives exhibited enhanced potency compared to others, highlighting the importance of structural modifications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural identity of 6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity, as the compound is reported to have ≥98% purity by HPLC .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm the benzyloxy group (δ ~4.8–5.2 ppm for OCH2Ph) and tetrahydronaphthalene backbone.

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (C18H24ClN5O, exact mass 393.16 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous solutions unless neutralized .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during the synthesis of structurally related tetrahydronaphthalen-amine derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use tert-butanesulfinyl auxiliaries to induce asymmetry during imine formation, as demonstrated in enantioselective syntheses of similar tetrahydronaphthalen-amine compounds (e.g., achieving 70% yield and >99% ee) .

- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) for stereocontrol during reduction of ketone intermediates.

Q. What computational approaches are effective in predicting the physicochemical properties of this compound for drug discovery?

- Methodological Answer :

- LogD Calculations : Use software like JChem to estimate partition coefficients (LogD at pH 7.4 = ~1.36), critical for assessing membrane permeability .

- Polar Surface Area (PSA) : Calculate topological PSA (e.g., ~12.03 Ų) to predict blood-brain barrier penetration .

- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO/LUMO energies) to guide reactivity in nucleophilic substitution reactions .

Q. How can solid-phase extraction (SPE) be optimized to isolate this compound from complex biological matrices?

- Methodological Answer :

- Sorbent Selection : Use Oasis HLB cartridges (60 mg, 3 cc) for high recovery of amine-containing compounds. Precondition with methanol and water (pH adjusted to 2–3 with formic acid) .

- Elution Optimization : Elute with 2–4 mL methanol:acetonitrile (1:1 v/v) after washing with 5% NH4OH to neutralize acidic interferences .

- Matrix Cleanup : Pre-filter samples through GF/F (0.7 μm) filters to remove particulates before SPE .

Q. What strategies mitigate by-product formation during benzyloxy-group introduction in tetrahydronaphthalen-amine synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups before benzyloxy coupling to prevent undesired N-alkylation.

- Catalytic Conditions : Use Pd/C or Ni catalysts for selective benzylation under hydrogenation conditions (e.g., 1 atm H2, 25°C) .

- Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) or in-situ FTIR to detect carbonyl or amine by-products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.